N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide - 946257-13-2

N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Catalog Number: EVT-2899256
CAS Number: 946257-13-2
Molecular Formula: C19H16N2O3
Molecular Weight: 320.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Leflunomide

  • Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It works by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis. [] Leflunomide is known to have several impurities that are difficult to separate during synthesis. []
  • Relevance: Leflunomide shares a similar core structure with N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, particularly the presence of an aromatic ring substituted with a carboxamide group. Both compounds also contain a heterocyclic ring, although leflunomide possesses an isoxazole ring while the target compound has a pyrazole ring. The research paper discussing Leflunomide focuses on methods to synthesize this compound with high purity, minimizing the presence of structurally similar impurities. [] This is relevant because it highlights the importance of understanding the structural similarities and differences between compounds, especially during synthesis and purification processes.

N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide

  • Compound Description: This compound is identified as a difficult-to-separate impurity found in Leflunomide synthesis. []
  • Relevance: This impurity, like N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, possesses a carboxamide group directly linked to an aromatic ring. The presence of a trifluoromethyl group on the aromatic ring in both compounds further strengthens their structural similarity. Recognizing this compound as an impurity during Leflunomide synthesis underscores the significance of subtle structural differences in chemical properties and pharmaceutical applications. []

5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide

  • Compound Description: This compound is another impurity encountered during the synthesis of Leflunomide. []
  • Relevance: This compound shares the isoxazole-4-carboxamide core structure with N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide. Both compounds also feature a methyl substituent on the isoxazole ring and a methylphenyl group attached to the carboxamide nitrogen. The identification of this compound as a Leflunomide impurity highlights the importance of considering similar structures when developing synthetic routes and purification methods for pharmaceutical compounds. []
  • Compound Description: This compound is identified as a difficult-to-separate impurity during the synthesis of Leflunomide. []
  • Relevance: This compound is highly similar to N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, sharing the 3-methylisoxazole-4-carboxamide core. The key difference lies in the substituent on the aromatic ring attached to the carboxamide nitrogen: a trifluoromethyl group in the impurity and a benzoyl group in the target compound. The presence of this compound as a Leflunomide impurity underscores the challenges in separating structurally similar compounds and emphasizes the need for efficient synthesis and purification protocols. []

Properties

CAS Number

946257-13-2

Product Name

N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Molecular Formula

C19H16N2O3

Molecular Weight

320.348

InChI

InChI=1S/C19H16N2O3/c1-12-8-9-16(20-19(23)17-11-13(2)21-24-17)15(10-12)18(22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,23)

InChI Key

BIKFQLUNUKABMD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NO2)C)C(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.